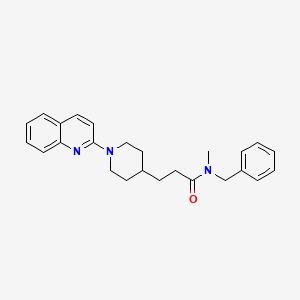![molecular formula C20H22N2OS B5650235 N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide](/img/structure/B5650235.png)
N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives, such as “N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide,” are of significant interest in organic chemistry due to their diverse chemical properties and potential for application in various fields. These compounds are structurally complex and offer unique challenges and opportunities for synthesis and functionalization.
Synthesis Analysis
The synthesis of complex indole derivatives often involves multi-step reactions, starting from simpler indole scaffolds. For example, reactions involving indole carboxylic acids or amides with various reagents can lead to a wide range of functionalized indole derivatives. A notable method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates and isothiocyanates, leading to the formation of pyrimido[5,4-b]indole derivatives, showcasing the versatility of indole chemistry in constructing complex molecules (Shestakov et al., 2009).
Molecular Structure Analysis
The crystal and molecular structure analysis of indole derivatives reveals the importance of intramolecular and intermolecular interactions, such as hydrogen bonding, in determining the conformation and stability of these compounds. The crystal structure of indole derivatives, such as 7-diethylamino-[1′,3′,3′-trimethyl-4-((1,3,3-trimethyl-1,3-dihydro-2H-indole-2-ylidene)methyl)-1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole]], highlights complex structural features and the role of intramolecular proton transfer in their photophysical properties (Ashraf et al., 2012).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, reflecting their rich chemical reactivity. For instance, the reaction of indole carboxylic acid/amide with propargyl alcohols leads to [4 + 3]-annulation and unexpected carboxylate/amide migration, demonstrating the complexity of indole chemistry and the potential for synthesizing novel structures (Selvaraj et al., 2019).
Propiedades
IUPAC Name |
N,1,7-trimethyl-N-[(3-methylsulfanylphenyl)methyl]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-7-5-9-16-12-18(22(3)19(14)16)20(23)21(2)13-15-8-6-10-17(11-15)24-4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBYVGZXVBTVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2C)C(=O)N(C)CC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5650152.png)
![N-cyclopropyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5650164.png)
![2-(cyclopentylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5650172.png)
![4-{1-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5650174.png)
![7-methoxy-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]chromane-3-carboxamide](/img/structure/B5650180.png)
![2-[(2-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5650199.png)

![N-(2-furylmethyl)-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5650212.png)
![4-({[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B5650217.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5650222.png)

![1-{[1-tert-butyl-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}-5-methyl-1H-tetrazole](/img/structure/B5650243.png)
![8-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5650250.png)
![6-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)carbonyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5650253.png)